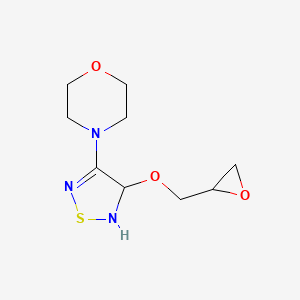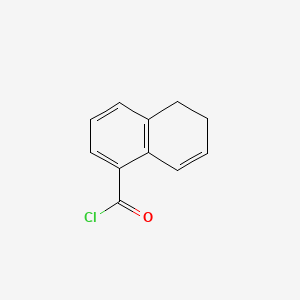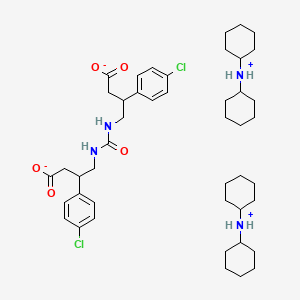
Dibaclofen Urea Dicyclohexylammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibaclofen Urea Dicyclohexylammonium Salt is a chemical compound known for its role as an impurity of Baclofen, a specific GABA-B receptor agonist and muscle relaxant. It is primarily used to treat spasticity . The compound has the molecular formula C45H68Cl2N4O5 and a molecular weight of 815.95.
準備方法
化学反応の分析
Dibaclofen Urea Dicyclohexylammonium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Dibaclofen Urea Dicyclohexylammonium Salt has several scientific research applications, including:
作用機序
The mechanism of action of Dibaclofen Urea Dicyclohexylammonium Salt is similar to that of Baclofen. It acts as an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABA B receptors, the compound causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability .
類似化合物との比較
Dibaclofen Urea Dicyclohexylammonium Salt is unique due to its specific structure and role as an impurity of Baclofen. Similar compounds include:
Baclofen: A GABA-B receptor agonist used as a muscle relaxant.
Phaclofen: A peripheral and central Baclofen antagonist.
Gama-Hydroxy Baclofen: A derivative of Baclofen with similar properties.
These compounds share similar mechanisms of action but differ in their specific structures and applications.
特性
分子式 |
C45H68Cl2N4O5 |
|---|---|
分子量 |
815.9 g/mol |
IUPAC名 |
4-[[3-carboxylato-2-(4-chlorophenyl)propyl]carbamoylamino]-3-(4-chlorophenyl)butanoate;dicyclohexylazanium |
InChI |
InChI=1S/C21H22Cl2N2O5.2C12H23N/c22-17-5-1-13(2-6-17)15(9-19(26)27)11-24-21(30)25-12-16(10-20(28)29)14-3-7-18(23)8-4-14;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,15-16H,9-12H2,(H,26,27)(H,28,29)(H2,24,25,30);2*11-13H,1-10H2 |
InChIキー |
LTUIASMGBBPLJA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC(=CC=C1C(CC(=O)[O-])CNC(=O)NCC(CC(=O)[O-])C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


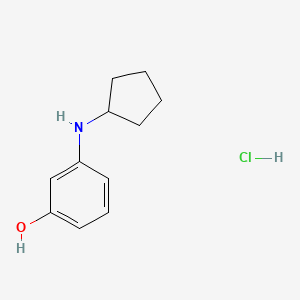
![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
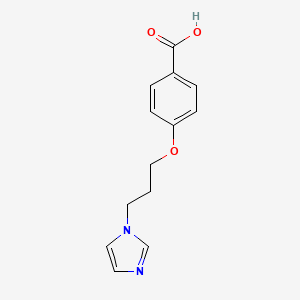
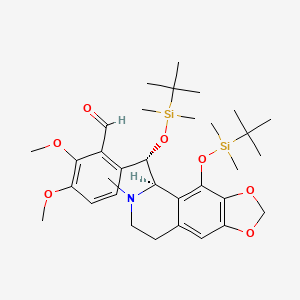
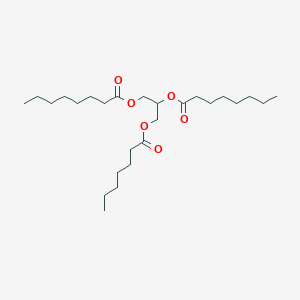
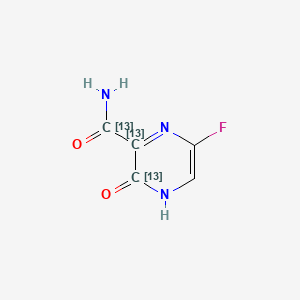

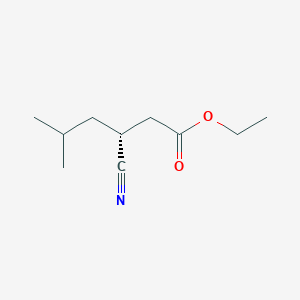
![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
